molecular formula C20H33N3O6S2 B12743377 Spiruchostatin A (reduced) CAS No. 382607-39-8

Spiruchostatin A (reduced)

Cat. No.: B12743377
CAS No.: 382607-39-8
M. Wt: 475.6 g/mol
InChI Key: YTOHLXIXCGJIOG-HDXRNPEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiruchostatin A is a natural product isolated from Pseudomonas species. It belongs to a class of cyclic, cysteine-containing, depsipeptidic natural products. Spiruchostatin A is known for its potent histone deacetylase inhibitory activity, which makes it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Spiruchostatin A involves chemoselective macrocyclization using an accessible enantiomerically pure latent thioester. The synthesis process includes several steps, such as the preparation of intermediate compounds and their subsequent cyclization .

Industrial Production Methods: Industrial production of Spiruchostatin A can be achieved by overexpressing the spiruchostatin biosynthetic gene cluster in Pseudomonas species. This method has been shown to significantly increase the yield of Spiruchostatin A .

Chemical Reactions Analysis

Types of Reactions: Spiruchostatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the reactions of Spiruchostatin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of Spiruchostatin A include its oxidized and reduced forms, which exhibit different biological activities. These products are crucial for studying the compound’s mechanism of action and therapeutic potential .

Scientific Research Applications

Spiruchostatin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent histone deacetylase inhibitory activity makes it a valuable tool for studying gene expression and epigenetic regulation. In medicine, Spiruchostatin A is being investigated as a potential chemotherapeutic agent for treating various cancers .

Mechanism of Action

Spiruchostatin A exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets of Spiruchostatin A include class I histone deacetylases, which are often overexpressed in cancer cells .

Properties

CAS No.

382607-39-8

Molecular Formula

C20H33N3O6S2

Molecular Weight

475.6 g/mol

IUPAC Name

(2S,6R,9S,12R,13S)-13-hydroxy-6-methyl-12-propan-2-yl-2-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-5,8,11-triazacyclopentadecane-4,7,10,15-tetrone

InChI

InChI=1S/C20H33N3O6S2/c1-11(2)18-15(24)9-17(26)29-13(6-4-5-7-30)8-16(25)21-12(3)19(27)22-14(10-31)20(28)23-18/h4,6,11-15,18,24,30-31H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4+/t12-,13-,14-,15+,18-/m1/s1

InChI Key

YTOHLXIXCGJIOG-HDXRNPEWSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H]([C@H](CC(=O)O[C@@H](CC(=O)N1)/C=C/CCS)O)C(C)C)CS

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(CC(=O)OC(CC(=O)N1)C=CCCS)O)C(C)C)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.